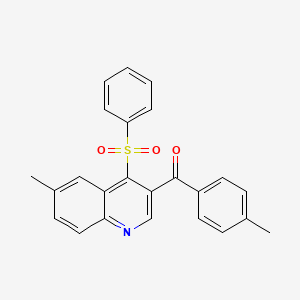

(6-Methyl-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (6-Methyl-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in numerous areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline derivatives are synthesized through various methods . The most common approach involves amidation of 2-aminobenzoic acid derivatives . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis

Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of quinolines can be analyzed using techniques like single crystal X-ray diffraction .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reactivity of quinolines depends on the substitution on the heterocyclic pyridine ring .Aplicaciones Científicas De Investigación

Spectroscopic Properties and Theoretical Study

The study of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones reveals insights into their electronic absorption, excitation, fluorescence properties, and the effects of solvent polarity on their behavior. Quantum chemistry calculations using DFT and TD-DFT methods provide a theoretical basis for understanding the electronic structures of these compounds, including the role of intramolecular hydrogen bonding and methyl/alkyl substitution in molecular orbital stabilization (Al-Ansari, 2016).

Synthesis and Conformational Analysis

Research on the synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone and its stable forms highlights the importance of conformational analysis in the design of heterocyclic compounds. The use of B3LYP geometry and energy, along with GIAO/B3LYP NMR calculations, aids in the structural elucidation and understanding of conformer stability (Karkhut et al., 2014).

Neuroprotective Activity

The neuroprotective potential of compounds with similar structural features, such as allosteric mGlu5 and mGlu1 antagonists, has been investigated in vitro and in vivo. These studies highlight the therapeutic potential of quinoline derivatives in neurological conditions, demonstrating the importance of selectivity towards receptor sub-types for effective CNS penetration and protection against neurotoxic insults (Szydlowska et al., 2007).

Antimicrobial and Antimalarial Agents

The synthesis of novel quinoline-based 1,2,3-triazoles for their antimicrobial and antimalarial activities showcases the potential of quinoline derivatives in addressing infectious diseases. The chemical structures of these compounds were elucidated through various spectroscopic techniques, with their biological activity assessed against different microorganisms and P. falciparum (Parthasaradhi et al., 2015).

Conducting Copolymers Synthesis

The electrochemical copolymerization of quinoxaline derivatives with ethylenedioxy thiophene (EDOT) illustrates the application of quinoline derivatives in materials science, particularly in the development of conducting polymers. Characterization techniques such as cyclic voltammetry, FTIR, SEM, and TGA, along with conductivity measurements, highlight the material properties of these copolymers (Turac et al., 2011).

Mecanismo De Acción

Target of Action

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other quinoline derivatives .

Biochemical Pathways

It is known that quinoline derivatives can participate in a variety of biochemical reactions .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that this compound may have similar characteristics .

Result of Action

It is known that quinoline derivatives can exhibit various biological activities.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3S/c1-16-8-11-18(12-9-16)23(26)21-15-25-22-13-10-17(2)14-20(22)24(21)29(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEBEDSQNXKVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide](/img/structure/B2609591.png)

![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)

![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609600.png)

![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)

![(5-Methylpyrazin-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2609604.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2609606.png)

![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)

![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)